[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a cyclohexyl group, a methyl group, a carbamoyl group, and a 4-methylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
For instance, carbamoyl groups are known to participate in a diverse range of transition metal-catalyzed transformations . The exact interaction with its targets would depend on the biochemical context and the specific targets involved.
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Based on its potential participation in suzuki–miyaura cross-coupling, it could contribute to the formation of new carbon–carbon bonds , which could have significant effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of cyclohexylamine with methyl chloroformate to form cyclohexyl(methyl)carbamate. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C initially and then allowing it to warm to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylcarbamate derivatives: These compounds share the cyclohexylcarbamate moiety and exhibit similar chemical properties.
Methylbenzoate derivatives: Compounds with the methylbenzoate group also show comparable reactivity and applications.
Uniqueness
[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-8-10-14(11-9-13)17(20)21-12-16(19)18(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDXKVIRSUTIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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